molecular formula C19H18ClN5O2S B15086398 N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577762-32-4

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086398
CAS No.: 577762-32-4
M. Wt: 415.9 g/mol
InChI Key: BPFIQNDRDZSEQM-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-2-yl moiety at position 3. The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents .

Properties

CAS No.

577762-32-4

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(15-6-4-5-9-21-15)23-24-19(25)28-12-17(26)22-13-7-8-16(27-2)14(20)11-13/h3-9,11H,1,10,12H2,2H3,(H,22,26)

InChI Key

BPFIQNDRDZSEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H20ClN5O2SC_{23}H_{20}ClN_{5}O_{2}S. It features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the methoxy and chloro substituents enhances its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit various kinases and phosphodiesterases, leading to anti-inflammatory effects. For instance, compounds like CBS-3595 have demonstrated dual inhibition of p38α MAPK and PDE4, resulting in reduced TNFα release in preclinical studies .
  • Antimicrobial Activity : The triazole moiety is associated with significant antimicrobial properties. Studies indicate that related compounds exhibit potent activity against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with minimum inhibitory concentrations (MICs) often below 16 µg/mL .
  • Anticancer Potential : Compounds containing triazole scaffolds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including tyrosine kinase inhibition .

Biological Evaluation

A summary of the biological activities observed in various studies is presented in Table 1.

Activity Target Effect Reference
AntimicrobialS. aureusMIC ≤ 0.25 µg/mL
AntifungalC. albicansMIC ≤ 0.25 µg/mL
Anti-inflammatoryp38 MAPKDual inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • In Vitro Studies : In vitro assays revealed that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dosage ranges for therapeutic applications.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Furthermore, pharmacokinetic studies demonstrated favorable absorption and distribution profiles, suggesting potential for further clinical development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Phenyl Substituent Triazole Substituents (Position 4,5) Notable Features Reference
Target Compound 3-chloro-4-methoxyphenyl 4-(prop-2-en-1-yl), 5-(pyridin-2-yl) Unique allyl group; mixed electronic effects on phenyl ring
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl 4-ethyl, 5-(pyridin-2-yl) Fluoro substituent (stronger electron-withdrawing) vs. methoxy in target
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro-2-methoxy-5-methylphenyl 4-ethyl, 5-(pyridin-2-yl) Additional methyl group; steric hindrance may affect binding
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-difluorophenyl 4-(4-methylphenyl), 5-(4-chlorophenyl) Difluorophenyl enhances lipophilicity; bulky 4-methylphenyl on triazole
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl)acetamide derivatives Variable aryl groups 4-(carbamoyl methyl), 5-(pyridin-4-yl) Electron-withdrawing aryl groups improve antimicrobial activity (e.g., KA3, KA7)

Key Observations:

In contrast, the 3-chloro-4-fluorophenyl analog () has stronger electron-withdrawing character due to fluorine, which may enhance binding to electron-deficient biological targets . Derivatives with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring, as in , demonstrated improved antimicrobial activity compared to electron-donating substituents .

Bulky substituents like 4-methylphenyl () may reduce solubility but increase lipophilicity, influencing membrane permeability .

For instance, derivatives in showed MIC values as low as 12.5 µg/mL against E. coli and S. aureus . Anti-exudative activity was reported for triazole-acetamides in , with some derivatives achieving 40–60% inhibition at 10 mg/kg (comparable to diclofenac sodium) .

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